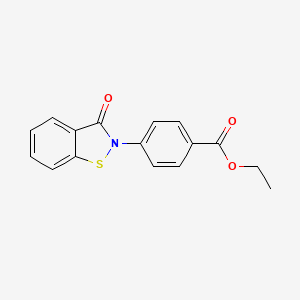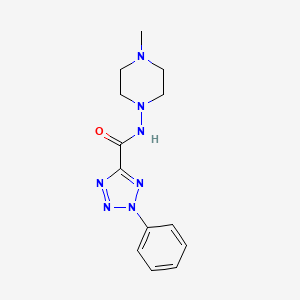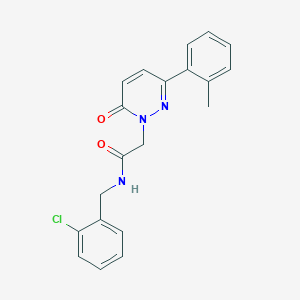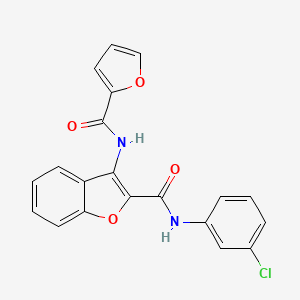![molecular formula C9H7F3N2 B2473728 [3-(Trifluoromethyl)phenyl]methylcyanamide CAS No. 1249297-20-8](/img/structure/B2473728.png)
[3-(Trifluoromethyl)phenyl]methylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)phenyl]methylcyanamide, also known as TFMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Metabolic Studies and Drug Development
[3-(Trifluoromethyl)phenyl]methylcyanamide and related compounds have been studied extensively in the context of drug metabolism and development. For instance, the metabolism of Flutamide, a drug used in prostate cancer treatment, has been investigated using human liver microsomes. This study identified a new metabolite, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, highlighting the complex metabolic pathways involved in drug processing in the human body (Goda et al., 2006). Similarly, S-1, a Selective Androgen Receptor Modulator, was examined for its pharmacokinetics and metabolism in rats, revealing a comprehensive metabolic profile and highlighting the role of this compound derivatives in androgen-dependent diseases (Wu et al., 2006).
Synthesis and Chemical Analysis
The compound has also been instrumental in the synthesis of other chemicals. For instance, an improved synthesis method using 3 trifluoromethylaniline as a starting material has been described for producing 2-methyl-N-[(4-nitro-3-trifluoromethyl)phenyl]propanamide, demonstrating the versatility of this compound in chemical synthesis (Song, 2001). Additionally, a study on Iron(II)-catalyzed direct cyanation of arenes with aryl(cyano)iodonium triflates utilized derivatives of this compound, showing its application in the development of new chemical reactions (Shu et al., 2014).
Medical Chemistry and Drug Design
In the field of medical chemistry, this compound is used to investigate the structure-activity relationships in drug design. For example, the synthesis and anticonvulsant activity evaluation of cinnamamides, including derivatives of (E)- and (Z)-m-(trifluoromethyl)cinnamamide, were explored, demonstrating the importance of this compound in developing new pharmacological agents (Balsamo et al., 1981).
Pharmacological and Toxicological Studies
The compound is also used in pharmacological and toxicological studies. For instance, the photochemistry of Flutamide, which contains a this compound derivative, was investigated to understand the drug's behavior under different conditions. This study provided insights into the drug's reaction mechanism, which is crucial for assessing its safety and efficacy (Udagawa et al., 2011).
Quantum Chemical Studies
Additionally, quantum chemical studies on compounds like bicalutamide, which includes the this compound structure, have been conducted. These studies are essential for understanding the molecular properties and interaction mechanisms of drugs at the atomic level, thereby aiding in the optimization of drug design and effectiveness (Otuokere & Amaku, 2015).
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBGMHJSBMGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)


![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)


![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)
![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)
